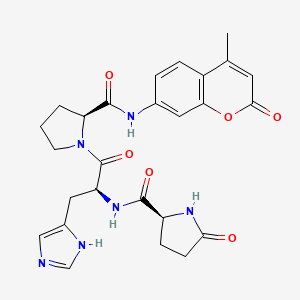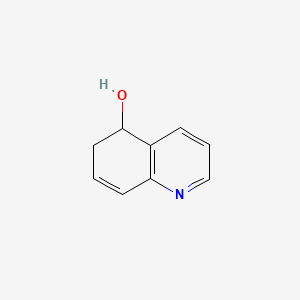
5,6-Dihydroquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesized 8-hydroxyquinoline derivatives, like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), have shown in vitro antimicrobial activity against several bacteria strains and fungi, highlighting their potential in antimicrobial applications (Patel & Patel, 2017).
The reaction of 5,7-dinitroquinolin-8-ol with NaBH4 forms a hydride σ-complex, leading to derivatives like 5,7-dinitro-5,6-dihydroquinolin-8-ol. These reactions highlight the chemical versatility and potential for creating various compounds from 5,6-dihydroquinolin-5-ol structures (Ustinov et al., 2020).
1,2-Dihydroquinolines, synthesized via AuCl(3)/AgSbF(6)-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrate the utility in synthesizing bioactive tetrahydroquinoline alkaloids like (+/-)-angustureine (Kothandaraman, Foo, & Chan, 2009).
The anti-corrosion properties of 8-hydroxyquinoline derivatives for mild steel in acidic media have been explored, showing significant efficiency in inhibiting corrosion, which could be valuable in industrial applications (Douche et al., 2020).
The synthetic methods for creating 5,6-dihydroquinolines and succinates from acyclic α,α-dicyanoolefins and acetylenic ester demonstrate the compound's versatility in organic synthesis (Alizadeh et al., 2015).
Zinc complexes of hydrazone derivatives bearing 3,4-dihydroquinolin-2(1H)-one nucleus have shown significant anti-tuberculosis activity, highlighting their potential as anti-tubercular agents (Mandewale et al., 2016).
Methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, are structurally related to 5,6-dihydroquinolin-5-ol. These compounds have shown significant cytostatic activity in cancer cells, suggesting their potential in cancer therapeutics (Gastpar et al., 1998).
The synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline, including 5,6-epoxy-5,6-dihydroquinoline, demonstrates the compound's role in metabolic studies and its potential pharmacological applications (Agarwal et al., 1990).
Safety And Hazards
Future Directions
While specific future directions for 5,6-Dihydroquinolin-5-ol are not mentioned, research into quinoline derivatives is ongoing due to their wide range of biological activities . Further studies could focus on synthesizing new derivatives and investigating their potential applications in medicine and other fields.
properties
IUPAC Name |
5,6-dihydroquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-4,6,9,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKPPDZXRVKTLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C1O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroquinolin-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)
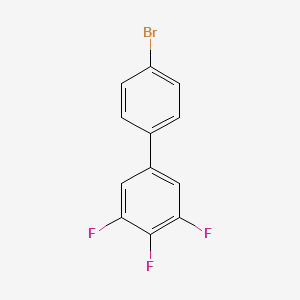

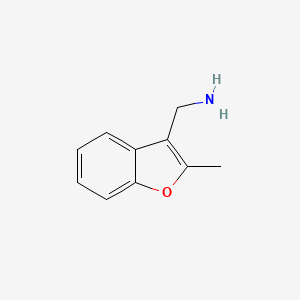
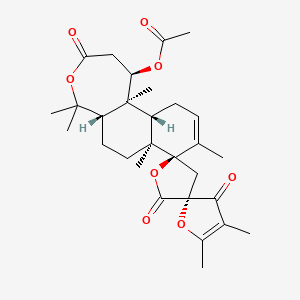
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N-{4-[4,4-bis(4-methylphenyl)buta-1,3-dien-1-yl]phenyl}-N-(4-methoxyphenyl)aniline](/img/structure/B573883.png)
![5,11,17,23-Tetratert-butyl-26-diethoxyphosphoryl-28-[ethoxy(methoxymethyl)phosphoryl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B573886.png)
![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)
